Chlorhydrate de 2-méthyl-1-(méthylamino)-2-propanol

Vue d'ensemble

Description

2-Methyl-1-(methylamino)-2-propanol hydrochloride is a useful research compound. Its molecular formula is C5H14ClNO and its molecular weight is 139.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methyl-1-(methylamino)-2-propanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(methylamino)-2-propanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Préparation de solutions tampons

Ce composé est utilisé dans la préparation de solutions tampons . Les solutions tampons sont cruciales dans de nombreuses expériences chimiques et biologiques car elles contribuent à maintenir un niveau de pH stable, ce qui est essentiel pour la plupart des systèmes biologiques et des réactions chimiques.

Industrie cosmétique

Le chlorhydrate de 2-méthyl-1-(méthylamino)-2-propanol est utilisé dans l’industrie cosmétique . Il peut agir comme un régulateur de pH, contribuant à maintenir la stabilité et l’efficacité des autres ingrédients dans les formulations cosmétiques.

Investigations spectroscopiques

Ce composé est utilisé dans les investigations spectroscopiques ATR-FTIR (réflexion totale atténuée-transformée de Fourier infrarouge) . Plus précisément, il a été utilisé dans l’étude des caractéristiques d’absorption du monoxyde de carbone d’une série de diamines hétérocycliques .

Synthèse de substances

Il est utilisé dans la synthèse de substances . Cela signifie qu’il peut être utilisé comme matière première ou intermédiaire dans la production d’autres produits chimiques.

Produits chimiques de laboratoire

Le this compound est utilisé comme produit chimique de laboratoire . Il peut être utilisé dans diverses procédures et expériences de laboratoire.

Recherche en chimie atmosphérique

La dégradation initiée par OH du 2-amino-2-méthyl-1-propanol a été étudiée dans une grande chambre de simulation atmosphérique . Cette recherche contribue à notre compréhension du comportement du composé et de son impact sur l’atmosphère.

Mécanisme D'action

Target of Action

It’s known that this compound undergoes oh-initiated degradation .

Mode of Action

The interaction of 2-Methyl-1-(methylamino)-2-propanol hydrochloride with its targets involves a process called OH-initiated degradation. The theoretical calculations predict that the reaction proceeds via hydrogen abstraction from the CH3 groups (5-10%), CH2 group (>70%), and NH2 group (5-20%). Hydrogen abstraction from the OH group can be disregarded under atmospheric conditions .

Biochemical Pathways

The degradation of 2-Methyl-1-(methylamino)-2-propanol hydrochloride affects various biochemical pathways. The photo-oxidation experiments show 2-amino-2-methylpropanal as the major gas-phase product and propan-2-imine, 2-iminopropanol, acetamide, formaldehyde, and nitramine 2-methyl-2-(nitroamino)-1-propanol as minor primary products .

Result of Action

The degradation of this compound results in the formation of various products, including 2-amino-2-methylpropanal, propan-2-imine, 2-iminopropanol, acetamide, formaldehyde, and nitramine 2-methyl-2-(nitroamino)-1-propanol .

Action Environment

The action of 2-Methyl-1-(methylamino)-2-propanol hydrochloride is influenced by environmental factors. The OH-initiated degradation of this compound was investigated under simulated atmospheric conditions . The degradation process was accompanied by extensive particle formation initiated by the reaction of the compound with nitric acid .

Analyse Biochimique

Biochemical Properties

2-Methyl-1-(methylamino)-2-propanol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the degradation of amino acids and other small molecules . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which facilitate the binding of the compound to the active sites of enzymes and proteins.

Cellular Effects

The effects of 2-Methyl-1-(methylamino)-2-propanol hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-1-(methylamino)-2-propanol hydrochloride involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity . This, in turn, results in downstream effects on cellular processes and gene expression, ultimately influencing cell function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-1-(methylamino)-2-propanol hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 2-Methyl-1-(methylamino)-2-propanol hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

2-Methyl-1-(methylamino)-2-propanol hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids and other small molecules . These interactions can affect metabolic flux and the levels of metabolites within cells. For example, the compound may influence the activity of enzymes involved in the breakdown of amino acids, leading to changes in the levels of metabolic intermediates and end products.

Transport and Distribution

The transport and distribution of 2-Methyl-1-(methylamino)-2-propanol hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects on cellular processes. The distribution of the compound within tissues can also influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of 2-Methyl-1-(methylamino)-2-propanol hydrochloride is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The specific localization of the compound within cells can affect its interactions with biomolecules and its overall biological activity.

Activité Biologique

2-Methyl-1-(methylamino)-2-propanol hydrochloride, also known as MPPH, is a compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications based on diverse research findings.

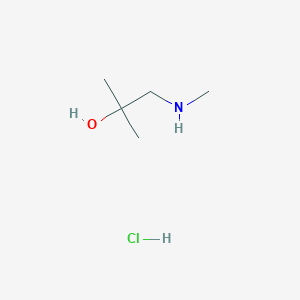

Chemical Structure and Properties

2-Methyl-1-(methylamino)-2-propanol hydrochloride has a unique chemical structure that contributes to its biological activity. The compound is characterized by the presence of a methylamino group which enhances its interaction with biological systems.

The biological activity of MPPH is primarily attributed to its ability to modulate neurotransmitter release and inhibit certain microbial activities.

Neurotransmitter Interaction

Research indicates that MPPH facilitates the secretion of norepinephrine, a neurotransmitter involved in the physiological "fight or flight" response. This modulation can affect various physiological processes, including mood regulation and stress response .

Antimicrobial Activity

MPPH has demonstrated significant antimicrobial properties against various bacterial strains. A study evaluating its efficacy against E. coli ATCC 25,922 reported minimal inhibitory concentrations (MIC) of 87.5 ± 25 ppm and minimal bactericidal concentrations (MBC) of 175 ± 50 ppm, indicating its potential as an antimicrobial agent .

Biological Activity Summary

The following table summarizes the biological activities associated with MPPH:

| Activity | Details |

|---|---|

| Neurotransmitter | Enhances norepinephrine secretion |

| Antimicrobial | Effective against E. coli with MIC of 87.5 ppm |

| Cellular Effects | Alters gene expression related to growth and metabolism |

Case Studies

Several studies have investigated the biological effects of MPPH in different contexts:

- Antimicrobial Efficacy : In vitro studies have shown that MPPH effectively inhibits the growth of E. coli, suggesting its potential use in treating bacterial infections .

- Neuropharmacological Effects : The compound’s influence on norepinephrine release has implications for its use in mood disorders and stress-related conditions, warranting further exploration in clinical settings .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of MPPH:

- Stability in Biological Samples : Research utilizing high-performance liquid chromatography (HPLC) has demonstrated that MPPH maintains stability in plasma and urine samples, which is crucial for forensic applications .

- Dose-Response Relationships : Investigations into dose-dependent effects have indicated that lower doses may provide therapeutic benefits while minimizing toxicity risks .

Propriétés

IUPAC Name |

2-methyl-1-(methylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-5(2,7)4-6-3;/h6-7H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIKGAIAASGOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866224-55-7 | |

| Record name | 2-Propanol, 2-methyl-1-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866224-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.